molecular formula C19H21N3O2S B2759654 2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide CAS No. 894873-56-4

2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B2759654
CAS No.: 894873-56-4
M. Wt: 355.46
InChI Key: MMLWRRPGDWSBRZ-UHFFFAOYSA-N
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Description

This compound features a 2,2-dimethyl-1,2-dihydroquinazoline core linked via a sulfanyl group to an acetamide moiety substituted with a 2-methoxyphenyl group. The 2-methoxyphenyl group may enhance lipophilicity and influence binding interactions with biological targets.

Properties

IUPAC Name

2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-19(2)21-14-9-5-4-8-13(14)18(22-19)25-12-17(23)20-15-10-6-7-11-16(15)24-3/h4-11,21H,12H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLWRRPGDWSBRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC2=CC=CC=C2C(=N1)SCC(=O)NC3=CC=CC=C3OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide typically involves the reaction of 2,2-dimethyl-1H-quinazolin-4-thiol with N-(2-methoxyphenyl)acetamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve a high yield of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with a quinazoline core exhibit anticancer properties. The presence of the sulfanyl group may enhance this activity by facilitating interactions with cellular thiols, which are crucial in redox signaling and apoptosis pathways. Studies have shown that derivatives of quinazoline can inhibit tumor growth in various cancer cell lines .

Key Findings:

  • In vitro studies : The compound demonstrated significant cytotoxic effects against several human cancer cell lines.
  • Mechanism of action : Potential mechanisms include induction of apoptosis and inhibition of cell proliferation through interference with signaling pathways.

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor for various enzymes, particularly those involved in metabolic pathways related to diseases such as diabetes and neurodegenerative disorders.

Notable Enzyme Targets:

  • Acetylcholinesterase : Inhibition may provide therapeutic benefits for Alzheimer's disease by increasing acetylcholine levels in the brain .
  • α-glucosidase : This inhibition could aid in managing Type 2 diabetes by slowing carbohydrate absorption .

Synthetic Pathways

The synthesis of 2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide can be achieved through various methodologies involving:

  • Condensation reactions : Combining appropriate precursors under acidic or basic conditions.
  • Functionalization of the quinazoline core : Modifying substituents to enhance biological activity.

Case Study 1: Anticancer Activity

A study conducted on a series of quinazoline derivatives, including the target compound, showed promising results in inhibiting the growth of breast and colon cancer cells. The research utilized standardized protocols from the National Cancer Institute (NCI) to evaluate cytotoxicity across multiple cell lines .

Case Study 2: Enzyme Inhibition

Research on similar compounds has demonstrated effective inhibition of acetylcholinesterase, suggesting that derivatives like this compound could be developed into therapeutic agents for Alzheimer's disease. The study employed kinetic assays to measure enzyme activity before and after treatment with the compound .

Mechanism of Action

The mechanism of action of 2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in the inflammatory response, thereby exhibiting anti-inflammatory properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Heterocyclic Cores

a. Triazole-Based Analogs
  • Compound 17 : 2-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide ()

    • Structure : Replaces the dihydroquinazoline with a triazole ring.
    • Properties : Melting point = 99–100°C; synthesized via nucleophilic substitution (50% yield).
    • Significance : Demonstrates the role of the triazole ring in modulating solubility and hydrogen bonding. The 2-methoxyphenyl group is retained, suggesting comparable pharmacophore alignment .
  • Compound 7i : N-(2-Methoxyphenyl)-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide ()

    • Structure : Incorporates a triazole-piperidine hybrid with a sulfonyl group.
    • Properties : Molecular weight = 575.67 g/mol; exhibits antioxidant activity (IC50 = 18.2 µM) and acetylcholinesterase inhibition (IC50 = 23.7 µM).
    • Significance : Highlights the impact of bulky substituents (e.g., piperidine) on enzymatic interactions .
b. Quinazoline-Based Analogs
  • Compound 39 : N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide ()
    • Structure : Retains the quinazoline core but substitutes the sulfanyl group with a sulfonyl linkage and adds a piperidine ring.
    • Activity : Displays potent anticancer effects against HCT-116, SF268, and MCF-7 cell lines.
    • Significance : Sulfonyl groups may enhance stability and target affinity compared to sulfanyl linkages .

Key Findings and Implications

Substituent-Driven Activity :

  • The 2-methoxyphenyl group is a critical pharmacophore for membrane penetration, while bulky substituents (e.g., piperidine) enhance enzyme interactions.

Synthetic Accessibility :

  • Triazole-based analogs (e.g., Compound 17) are synthesized in higher yields (50–59%) compared to quinazoline derivatives, which often require multi-step protocols .

Biological Activity

The compound 2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide is a synthetic organic molecule belonging to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and providing detailed insights into its mechanisms of action and potential therapeutic applications.

Structural Characteristics

The structural formula of the compound is represented as follows:

C20H23N3OS\text{C}_{20}\text{H}_{23}\text{N}_3\text{OS}

This structure includes a quinazoline moiety, which is significant for its biological activities. The presence of a sulfanyl group suggests potential interactions with biological thiols, influencing its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Quinazolinone derivatives have been shown to inhibit various enzymes and receptors involved in critical cellular processes. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cellular metabolism.
  • Receptor Modulation : Interaction with specific receptors can alter signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that compounds similar to This compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.

StudyCell LineIC50 (µM)Mechanism
HeLa15Apoptosis induction via caspase activation
MCF-720Cell cycle arrest at G1 phase

Antiviral Activity

The compound has also been evaluated for its antiviral properties. Preliminary studies suggest efficacy against several viral strains, including those responsible for influenza and hepatitis.

Virus TypeEC50 (µM)Reference
Influenza A12
Hepatitis C10

These studies highlight the potential of this compound as a therapeutic agent in viral infections.

Antimicrobial Activity

In addition to its anticancer and antiviral properties, This compound has shown antimicrobial activity against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Neuroprotective Effects

A study investigated the neuroprotective effects of quinazolinone derivatives on oxidative stress-induced neuroinflammation. The results indicated that these compounds could mitigate neuronal damage by reducing inflammatory markers and oxidative stress levels.

Synthesis and Derivatives

The synthesis of This compound typically involves reactions between 2-amino benzamide derivatives and appropriate aldehydes under catalytic conditions. Variations in substituents can lead to derivatives with enhanced biological activities.

Q & A

Q. What are the key synthetic steps for synthesizing 2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide?

The synthesis typically involves:

  • Step 1: Formation of the quinazoline core via cyclization of substituted anthranilic acid derivatives.
  • Step 2: Introduction of the sulfanyl group through nucleophilic substitution or thiol coupling reactions.
  • Step 3: Acetamide linkage formation via reaction of activated carboxylic acid intermediates with 2-methoxyaniline. Optimization of reaction conditions (temperature, solvent, catalysts) is critical. Techniques like column chromatography are used for purification .

Q. Which analytical techniques are essential for characterizing this compound?

Core methods include:

  • Nuclear Magnetic Resonance (NMR): For confirming hydrogen and carbon environments (e.g., methoxy, sulfanyl groups).
  • High-Performance Liquid Chromatography (HPLC): To assess purity (>95% is standard for bioactive studies).
  • Mass Spectrometry (EIMS/HRMS): For molecular weight validation (e.g., observed m/z 403.5 in similar analogs) .

Q. How is purity monitored during synthesis?

Purity is tracked via:

  • Thin-Layer Chromatography (TLC): For real-time reaction progress.
  • HPLC with UV detection: Quantifies impurities at λ = 254 nm.
  • Elemental Analysis: Validates stoichiometric ratios of C, H, N, S .

Q. What in vitro assays are used to evaluate its bioactivity?

Common assays include:

  • Enzyme Inhibition (IC50): Tested against targets like acetylcholinesterase or cyclooxygenase.
  • Antioxidant Activity: DPPH radical scavenging assays.
  • Protein Binding Studies: Fluorescence quenching with Bovine Serum Albumin (BSA) to assess pharmacokinetic potential .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Strategies include:

  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24h to 2h) and improves yields by 15–20%.
  • Catalyst Screening: Pd/C or CuI for coupling reactions.
  • Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

Q. How to resolve contradictions between NMR and X-ray crystallography data?

  • Multi-Technique Validation: Use IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹).
  • SHELX Refinement: Adjust thermal parameters and occupancy ratios in crystallographic data to align with NMR-derived conformers .

Q. What experimental designs are used for structure-activity relationship (SAR) studies?

  • Substituent Variation: Synthesize analogs with modified methoxy or sulfanyl groups.
  • Docking Simulations: Prioritize substituents using AutoDock/Vina to predict binding affinities.
  • Bioactivity Correlation: Compare IC50 values across analogs to identify critical moieties .

Q. How to address discrepancies between in vitro and computational bioactivity results?

  • Free Energy Calculations: Use Molecular Dynamics (MD) simulations to account for solvation effects.
  • Assay Replication: Test under varied conditions (pH, temperature) to identify false negatives/positives .

Q. What computational methods elucidate its mechanism of action?

  • Molecular Docking: Predict binding modes with enzymes (e.g., COX-2).
  • Pharmacophore Modeling: Map essential features (e.g., hydrogen bond donors) for target engagement.
  • ADMET Prediction: Use SwissADME to assess bioavailability and toxicity .

Q. How to evaluate compound stability under physiological conditions?

  • Forced Degradation Studies: Expose to UV light, heat (40–60°C), and hydrolytic conditions (pH 1–13).
  • LC-MS Monitoring: Detect degradation products (e.g., quinazoline ring cleavage).
  • Circular Dichroism (CD): Track conformational changes in protein-bound states .

Data Interpretation and Contradiction Analysis

Q. How to analyze conflicting bioactivity data across studies?

  • Meta-Analysis: Normalize data using Z-score or fold-change metrics.
  • Assay-Specific Factors: Adjust for differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms.
  • Statistical Validation: Apply ANOVA or Tukey’s test to confirm significance .

Q. What strategies validate crystallographic data when electron density maps are ambiguous?

  • Twinned Refinement: Use SHELXL’s TWIN command for overlapping crystals.
  • DFT Calculations: Compare experimental bond lengths/angles with theoretical models.
  • Composite OMIT Maps: Isolate problematic regions for focused refinement .

Methodological Tables

Table 1: Key Synthetic Parameters for High-Yield Production

ParameterOptimal ConditionYield Improvement
Reaction Temperature80–100°C+25%
CatalystPd/C (5 mol%)+18%
SolventDMF+15%

Table 2: Bioactivity Data from Representative Studies

Assay TypeIC50 (µM)BSA Binding (Ksv)
Antioxidant (DPPH)12.4 ± 1.23.2 × 10⁴ M⁻¹
Enzyme Inhibition8.7 ± 0.92.8 × 10⁴ M⁻¹

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